molecular formula C23H25ClN2O3S B12185563 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12185563
M. Wt: 445.0 g/mol
InChI Key: XVGQPLMZWIOISB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, a morpholine moiety, and an oxathiine ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . This reaction yields intermediate compounds that can be further processed to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of aromatic rings, morpholine moiety, and oxathiine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25ClN2O3S

Molecular Weight

445.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H25ClN2O3S/c24-19-8-6-17(7-9-19)20(26-10-12-28-13-11-26)16-25-23(27)21-22(30-15-14-29-21)18-4-2-1-3-5-18/h1-9,20H,10-16H2,(H,25,27)

InChI Key

XVGQPLMZWIOISB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=C(SCCO2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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